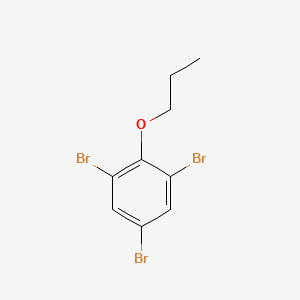
1,3,5-Tribromo-2-propoxybenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3,5-Tribromo-2-propoxybenzene is an organic compound that belongs to the class of bromobenzenes It is characterized by the presence of three bromine atoms and a propoxy group attached to a benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,3,5-Tribromo-2-propoxybenzene can be synthesized through several methods. One common approach involves the bromination of 2-propoxybenzene using bromine in the presence of a catalyst. The reaction typically proceeds under controlled conditions to ensure selective bromination at the 1,3,5-positions on the benzene ring.
Another method involves the use of 1,3,5-tribromobenzene as a starting material. The propoxy group can be introduced through a nucleophilic substitution reaction using propyl alcohol in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes using specialized reactors and equipment. The reaction conditions are optimized to maximize yield and purity while minimizing by-products. The final product is typically purified through recrystallization or distillation techniques.
Analyse Des Réactions Chimiques
Types of Reactions
1,3,5-Tribromo-2-propoxybenzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The propoxy group can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The bromine atoms can be reduced to hydrogen using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Substitution: Sodium hydroxide, propyl alcohol, reflux conditions.
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic medium.
Reduction: Lithium aluminum hydride, anhydrous conditions.
Major Products Formed
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: Aldehydes, carboxylic acids.
Reduction: De-brominated benzene derivatives.
Applications De Recherche Scientifique
1,3,5-Tribromo-2-propoxybenzene has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Materials Science: It is used in the preparation of polymers and other materials with specific properties.
Pharmaceuticals: It acts as a precursor for the synthesis of active pharmaceutical ingredients.
Analytical Chemistry: It is employed as an internal standard in various analytical techniques, such as gas chromatography-mass spectrometry.
Mécanisme D'action
The mechanism of action of 1,3,5-tribromo-2-propoxybenzene involves its interaction with specific molecular targets. The bromine atoms and the propoxy group contribute to its reactivity and ability to form stable complexes with other molecules. The pathways involved in its reactions depend on the nature of the reagents and conditions used.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,3,5-Tribromobenzene: Lacks the propoxy group, making it less versatile in certain reactions.
1,3,5-Trichlorobenzene: Similar structure but with chlorine atoms instead of bromine, leading to different reactivity.
2,4,6-Tribromoanisole: Contains a methoxy group instead of a propoxy group, affecting its chemical behavior.
Uniqueness
1,3,5-Tribromo-2-propoxybenzene is unique due to the presence of both bromine atoms and a propoxy group, which confer distinct reactivity and potential applications. Its ability to undergo various chemical transformations makes it valuable in organic synthesis and materials science.
Propriétés
Numéro CAS |
90326-75-3 |
|---|---|
Formule moléculaire |
C9H9Br3O |
Poids moléculaire |
372.88 g/mol |
Nom IUPAC |
1,3,5-tribromo-2-propoxybenzene |
InChI |
InChI=1S/C9H9Br3O/c1-2-3-13-9-7(11)4-6(10)5-8(9)12/h4-5H,2-3H2,1H3 |
Clé InChI |
JQKZLEKJLGTXAF-UHFFFAOYSA-N |
SMILES canonique |
CCCOC1=C(C=C(C=C1Br)Br)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


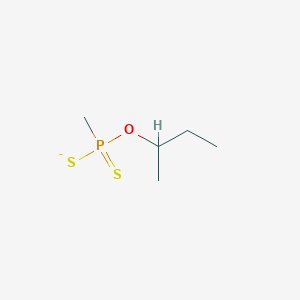
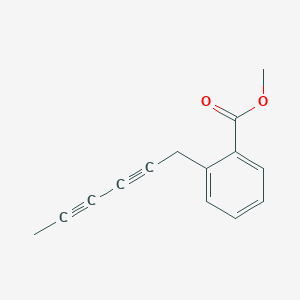
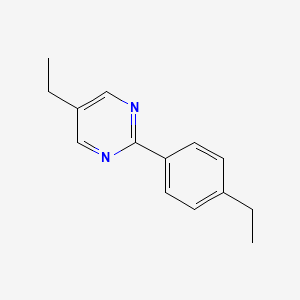
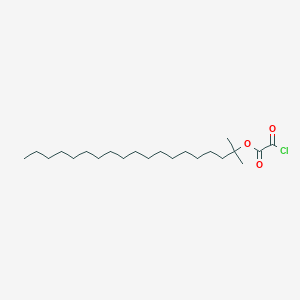
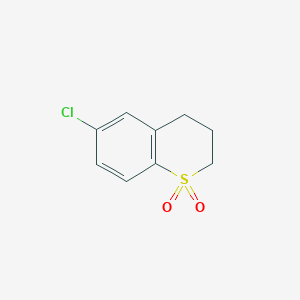
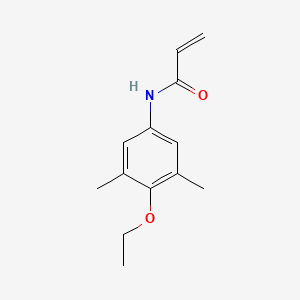
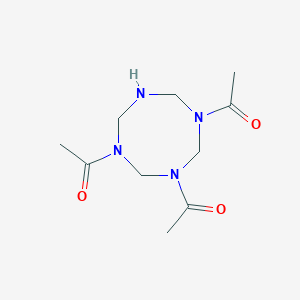

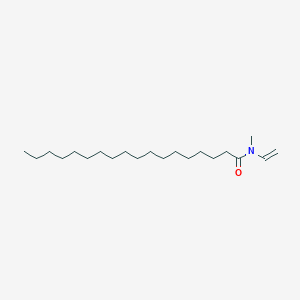
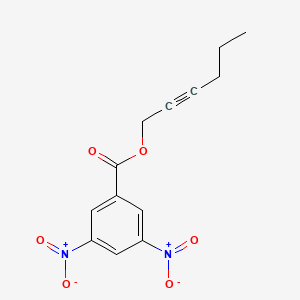
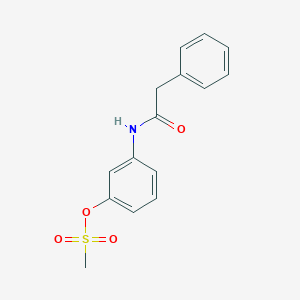
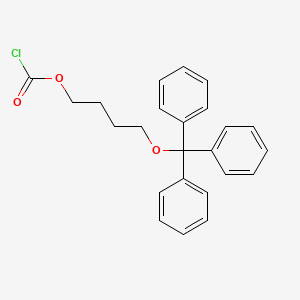
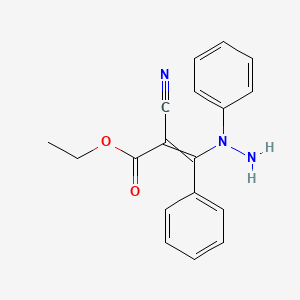
![2-{[1-(4-Fluorophenyl)ethoxy]carbonyl}benzoate](/img/structure/B14348912.png)
